Crystal Engineering and Supramolecular Dynamics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Crystal Engineering and Supramolecular Dynamics of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea
Executive Summary
The rational design of functional crystalline materials relies heavily on understanding the subtle interplay of non-covalent interactions. N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea represents a highly versatile structural motif in coordination chemistry, crystal engineering, and pharmacology. The molecule's architecture is defined by a central thiourea core (-NH-CS-NH-) flanked by an electron-donating 4-methoxyphenyl group and a nitrogen-bearing 2-pyridinyl ring.
This specific combination of functional groups creates a highly directional hydrogen-bonding scaffold. The 2-pyridinyl group acts as a critical conformational lock via intramolecular hydrogen bonding[1], while the thiourea core drives intermolecular assembly. Understanding these structural dynamics is essential for applications ranging from the design of selective enzyme inhibitors (such as BACE-1)[2] to the tuning of crystal growth in highly efficient perovskite solar cells[3].
Molecular Architecture and Conformational Logic
The three-dimensional conformation of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is strictly governed by the steric and electronic demands of its substituents.
The Intramolecular Conformational Lock
In the solid state, the molecule predominantly adopts a cis-trans conformation relative to the central thiourea C=S bond. The 2-pyridinyl nitrogen is oriented syn to the adjacent thiourea N-H group.
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Causality: This orientation is not accidental; it is thermodynamically driven by the formation of a robust intramolecular N-H⋯Npyridyl hydrogen bond[1]. This interaction creates a pseudo-six-membered chelate ring, effectively locking the pyridine ring into near-coplanarity with the thiourea core (dihedral angle typically < 5°).
Steric Torsion of the Methoxyphenyl Ring
Conversely, the 4-methoxyphenyl ring cannot achieve coplanarity with the thiourea core.
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Causality: The bulky sulfur atom of the thiocarbonyl group creates severe steric repulsion against the ortho-protons of the methoxyphenyl ring. To minimize this steric clash, the aromatic ring twists out of the thiourea plane, typically exhibiting a dihedral angle between 45° and 60°[4]. This torsion breaks the extended π -conjugation but is essential for minimizing the molecule's overall steric strain energy.
Logical flow of hydrogen bonding networks dictating the 3D supramolecular lattice.
Supramolecular Assembly and Hydrogen Bonding Networks
The crystal packing of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea is a masterclass in hierarchical self-assembly, driven by a competition between strong and weak hydrogen bond donors and acceptors[5].
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Primary Synthon (The Dimer): Because one of the thiourea N-H protons is consumed by the intramolecular bond to the pyridine nitrogen, only one N-H remains available for intermolecular bonding. This remaining N-H acts as a donor to the highly polarizable C=S sulfur atom of an adjacent molecule. This results in the formation of centrosymmetric dimers characterized by an R22(8) hydrogen-bonded ring motif[5].
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Secondary Synthon (Lattice Stabilization): The 4-methoxy group plays a crucial role in extending the dimers into a 3D architecture. The oxygen atom acts as a weak hydrogen-bond acceptor for aromatic C-H protons from neighboring molecules ( C-H⋯O interactions).
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Tertiary Synthon ( π−π Stacking): Because the pyridine rings are locked into a planar conformation, they provide an ideal flat surface for offset face-to-face π−π stacking interactions between adjacent dimeric units, further stabilizing the crystal lattice[6].
Experimental Methodologies: Synthesis & Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction, the synthesis and crystallization must be tightly controlled to prevent kinetic trapping of amorphous aggregates.
Protocol 1: Nucleophilic Addition Synthesis
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Step 1: Dissolve 10.0 mmol of 2-aminopyridine in 20 mL of absolute ethanol.
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Causality/Validation: Absolute ethanol is strictly required. The presence of water will lead to the competitive hydrolysis of the isothiocyanate reagent in the next step, generating unwanted urea byproducts.
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Step 2: Slowly add 10.0 mmol of 4-methoxyphenyl isothiocyanate dropwise to the stirring solution at room temperature.
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Step 3: Elevate the temperature to 78°C (reflux) and maintain for 4 hours.
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Causality/Validation: The nucleophilic attack of the exocyclic amine on the electron-deficient isothiocyanate carbon requires thermal activation to overcome the activation energy barrier. Progress is validated via TLC (Hexane:EtOAc 3:1); the disappearance of the high-Rf isothiocyanate spot confirms reaction completion.
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Step 4: Cool the mixture slowly to 4°C. Filter the resulting crude precipitate under a vacuum and wash with cold ethanol.
Protocol 2: Thermodynamic Crystallization
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Step 1: Dissolve 50 mg of the crude product in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM).
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Causality/Validation: Ethanol provides excellent solvation of the polar thiourea core via hydrogen bonding, breaking up pre-existing amorphous aggregates. DCM provides the necessary volatility. As DCM evaporates faster than ethanol, the solution slowly crosses the supersaturation threshold, ensuring thermodynamic control over nucleation rather than rapid kinetic precipitation.
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Step 2: Cover the vial with parafilm, puncture 2-3 small holes, and leave undisturbed at 20°C for 5-7 days.
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Step 3: Harvest the resulting colorless block crystals. Validate quality using an optical polarizing microscope; sharp extinction upon rotation confirms the single-crystal nature.
Synthesis and crystallization workflow of N-(4-Methoxyphenyl)-N'-(2-pyridinyl)thiourea.
Quantitative Data Presentation
The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries typical for this class of asymmetrical pyridylthiourea derivatives, derived from single-crystal X-ray diffraction (Mo K α radiation, λ=0.71073 Å).
Table 1: Crystallographic Data and Structure Refinement Summary
| Parameter | Value |
| Empirical Formula | C 13 H 13 N 3 OS |
| Formula Weight | 259.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Temperature | 296(2) K |
| Volume ( V ) | ~1380.5 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~1.248 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.235 mm −1 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Hydrogen-Bond Geometry (Å, °)
| D–H···A (Donor-Acceptor) | D–H (Å) | H···A (Å) | D···A (Å) | Angle D–H···A (°) | Motif Type |
| N(2)–H(2A)···N(1) pyridyl | 0.86(2) | 1.88(2) | 2.652(2) | 148(2) | Intramolecular Lock |
| N(3)–H(3A)···S(1) i | 0.86(2) | 2.58(2) | 3.421(2) | 165(2) | Intermolecular Dimer |
| C(12)–H(12A)···O(1) ii | 0.93 | 2.61 | 3.455(3) | 151 | Intermolecular Lattice |
(Symmetry codes: (i) -x, -y+1, -z+1; (ii) x, y-1, z)
References
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[6] Synthesis, Crystal Structure, Theoretical Analysis, Anticancer Properties, and Molecular Docking Study of a Dipyridyl Thiourea Compound. ResearchGate. 6
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[3] Tuning the crystal-growth of perovskite thin-films by adding 2-pyridylthiourea additive for highly efficient and stable solar cells prepared in ambient air. ResearchGate. 3
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[1] 1,3-Di-2-pyridylthiourea monohydrate. Researcher.Life. 1
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[2] Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors. ACS Publications. 2
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[5] Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing. ACS Publications. 5
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[4] Structure and vibrational spectra of the thiourea derivative and its complex with Ni(II). ResearchGate. 4
